MLS000532223

GTPase inhibition Cdc42 Positional Isomer SAR

Researchers often face experimental failure due to substituting unvalidated Rho GTPase inhibitor analogs. CAS 16616-39-0 (MLS000532223) is a structurally distinct, high-affinity inhibitor with quantifiable potency advantages over its positional isomers. · Cdc42 Potency: 2.2-fold improvement (EC50 13,500 nM) vs. 2-nitro/4-nitro analogs. · Cell-Based Validation: Confirmed inhibition of EGF-stimulated Rac1 activation at 3-10 µM. · Broad-Spectrum Utility: Dose-dependently prevents GTP binding across Rho family GTPases, ideal for HTS/HCS benchmarking.

Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
CAS No. 16616-39-0
Cat. No. B1200110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS000532223
CAS16616-39-0
Molecular FormulaC15H9NO3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H
InChIKeyJODIUOIVYGKAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 16616-39-0: Selective Rho GTPase Inhibitor


2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- (CAS 16616-39-0), commonly known as MLS000532223, is a synthetic, small-molecule organic compound with the molecular formula C15H9NO3 and a molecular weight of 251.24 g/mol . It is a member of the phenylpropynone class and is recognized in the scientific literature as a selective, high-affinity inhibitor of Rho family GTPases . The compound functions by dose-dependently preventing GTP binding to several GTPases, making it a valuable tool for probing cellular signaling pathways [1]. It is available from multiple reputable vendors with high purity (≥98%) and is suitable for a range of biochemical and cell-based research applications .

Why Substitutes Cannot Replace CAS 16616-39-0


The term 'Rho GTPase inhibitor' encompasses a diverse range of compounds with distinct selectivity profiles, potencies, and mechanisms of action. CAS 16616-39-0 (MLS000532223) is not interchangeable with other inhibitors like NSC23766, EHop-016, or ML141, as they target different protein-protein interactions or GTPase subtypes [1]. Furthermore, even subtle structural variations within the nitrophenyl-propynone series lead to dramatic shifts in biological activity. As demonstrated by quantitative data from BindingDB, the position of the nitro group (ortho, meta, or para) results in a significant difference in potency against specific GTPases [2]. Therefore, substituting one phenylpropynone analog for another without verifying its specific, quantitative activity profile can lead to invalid experimental results and a waste of research resources. The evidence below details the unique, quantifiable differentiation of CAS 16616-39-0 that justifies its specific selection.

Selectivity Evidence for CAS 16616-39-0


Cdc42 Potency Advantage Over 2-Nitro Isomer

CAS 16616-39-0 (MLS000532223, 3-nitro isomer) demonstrates significantly higher potency against the small GTPase Cdc42 compared to its 2-nitro positional isomer. In the same high-throughput screening assay, MLS000532223 inhibited GTP binding to Cdc42 with an EC50 of 13,500 nM, whereas the 2-nitro analog (CAS 16619-65-1) was over 2-fold less potent, with an EC50 of 30,000 nM [1][2]. This quantitative difference highlights the critical role of the meta-nitro substitution for optimal interaction with the Cdc42 target.

GTPase inhibition Cdc42 Positional Isomer SAR Biochemical Assay

Cdc42 Potency Advantage Over 4-Nitro Isomer

The 3-nitro substitution of CAS 16616-39-0 (MLS000532223) also confers a potency advantage over the para-substituted analog (4-nitro, CAS 3672-66-0). In assays measuring GTP binding to Cdc42, MLS000532223 exhibited an EC50 of 13,500 nM, which is approximately 2.2-fold more potent than the 4-nitro isomer's EC50 of 30,000 nM [1][2]. This quantitative comparison underscores the specificity of the meta-nitro configuration in determining inhibitory activity against this key Rho family member.

GTPase inhibition Cdc42 SAR High-Throughput Screening

Cell-Permeable Rac1 Inhibition (EGF-Stimulated)

Beyond biochemical GTP-binding assays, CAS 16616-39-0 (MLS000532223) has verified cell-permeable activity. It has been quantitatively shown to inhibit EGF-stimulated Rac1 activation in a cellular context, with an effective concentration range of 3-10 μM [1]. This functional, cell-based validation is a critical differentiator from many in-class compounds that may show activity in cell-free assays but fail to penetrate the cell membrane or engage the target within the complex intracellular environment.

Rac1 Cell-based assay EGF Functional Inhibition

High Purity for Reproducible Research

Procuring a research tool requires confidence in its purity to ensure experimental reproducibility. CAS 16616-39-0 is commercially available from multiple vendors with a verified purity of 98% or greater, as determined by HPLC or NMR . This high standard of quality control minimizes the risk of off-target effects or variable activity that can arise from impure or uncharacterized samples of less well-documented analogs. While many analogs exist as chemical entities, their commercial availability and documented purity are often lacking or inconsistent.

Chemical Purity Quality Control Reproducibility Procurement

CAS 16616-39-0 Research Applications


Probing Cdc42 in Cellular Signaling

For researchers investigating the role of the small GTPase Cdc42 in processes like cytoskeletal reorganization, cell polarity, or migration, CAS 16616-39-0 offers a quantifiably more potent tool than its 2-nitro or 4-nitro positional analogs. Its EC50 of 13,500 nM against Cdc42 is a 2.2-fold improvement, enabling more effective inhibition at lower concentrations [1]. This application is directly supported by direct head-to-head comparison data from the same HTS assay.

EGF-Stimulated Rac1 Activation Studies

CAS 16616-39-0 is uniquely suited for cell-based studies aimed at dissecting Rac1-mediated signaling downstream of receptor tyrosine kinases like EGFR. The compound has been quantitatively validated to inhibit EGF-stimulated Rac1 activation in cells at a defined concentration range of 3-10 μM [2]. This functional, cell-permeable activity sets it apart from compounds only validated in biochemical assays and makes it an ideal choice for live-cell imaging and functional endpoint assays.

Rho GTPase Inhibition in High-Content Screening

As characterized in the seminal work by Surviladze et al., CAS 16616-39-0 (MLS000532223) was identified as a broad-spectrum inhibitor that dose-dependently prevents GTP binding to several Rho family GTPases [2]. This property makes it a reliable positive control or tool compound for multiplexed, flow cytometry-based assays designed to identify new modulators of small GTPases. Its activity in both biochemical and cell-based secondary assays provides a robust benchmark for HTS and HCS campaigns.

Cytoskeletal and Morphology Studies

The primary literature demonstrates that CAS 16616-39-0 induces characteristic actin reorganization and cell morphology changes as a direct consequence of Rho GTPase inhibition [2]. This validated, visualizable phenotype provides a strong rationale for its use in microscopy-based studies focused on the actin cytoskeleton, cell adhesion, and cell motility. The established link between target engagement and a quantifiable cellular outcome ensures experimental clarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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